Cas no 1803424-90-9 (2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid)
![2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid structure](https://ja.kuujia.com/scimg/cas/1803424-90-9x500.png)
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid
-
- インチ: 1S/C11H8ClNO3/c12-6-9-13-8-3-1-2-7(11(8)16-9)4-5-10(14)15/h1-5H,6H2,(H,14,15)/b5-4+
- InChIKey: OBDREHMKYJRHDI-SNAWJCMRSA-N
- ほほえんだ: ClCC1=NC2C=CC=C(/C=C/C(=O)O)C=2O1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 295
- トポロジー分子極性表面積: 63.3
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081000769-250mg |
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid |
1803424-90-9 | 98% | 250mg |
$5,489.99 | 2022-04-02 | |
Alichem | A081000769-500mg |
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid |
1803424-90-9 | 98% | 500mg |
$7,765.52 | 2022-04-02 | |
Alichem | A081000769-1g |
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid |
1803424-90-9 | 98% | 1g |
$13,477.89 | 2022-04-02 |
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acidに関する追加情報
Introduction to 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid (CAS No. 1803424-90-9)
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1803424-90-9, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic aromatic acid features a benzo[d]oxazole core appended with a chloromethyl and an acrylic acid moiety, making it a versatile intermediate for synthesizing biologically active molecules. The unique structural attributes of this compound have garnered attention in recent years, particularly for its potential applications in drug discovery and material science.
The benzo[d]oxazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its presence in numerous therapeutic agents targeting various diseases, including cancer, infectious disorders, and neurological conditions. The incorporation of a chloromethyl group at the 2-position of the benzo[d]oxazole ring introduces reactivity that allows for further functionalization, enabling the construction of complex molecular architectures. This feature is particularly valuable in the development of prodrugs or conjugates designed to enhance bioavailability or target specificity.
The acrylic acid moiety at the 7-position further enriches the chemical diversity of 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid, providing a site for polymerization or coordination with metal ions. Such properties make it a promising candidate for applications in polymer chemistry and nanotechnology, where precise control over molecular structure is essential. Recent studies have explored its utility in generating functionalized polymers with applications ranging from drug delivery systems to smart materials.
In the context of pharmaceutical research, 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes implicated in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the chloromethyl group, researchers have developed novel inhibitors that target specific kinase domains, demonstrating promising preclinical efficacy. These findings underscore the importance of this compound as a building block in oncology drug development.
Moreover, the benzo[d]oxazole core has been linked to anti-inflammatory and antimicrobial properties, prompting investigations into its derivatives as therapeutic agents. The acrylic acid functionality allows for modifications that can fine-tune biological activity, making it possible to design molecules with enhanced potency and selectivity. For instance, recent studies have demonstrated the synthesis of analogs that exhibit significant inhibitory effects against bacterial pathogens, highlighting the compound's potential in combating antibiotic-resistant strains.
The synthetic pathways involving 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid are also of considerable interest. Researchers have optimized multi-step syntheses to achieve high yields and purity, ensuring scalability for industrial applications. Advances in catalytic methods have further streamlined these processes, reducing environmental impact while maintaining efficiency. Such innovations are critical in aligning pharmaceutical production with sustainable practices.
From a material science perspective, the ability to functionalize 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid has led to the development of advanced materials with unique properties. For example, its incorporation into copolymers has resulted in materials with improved mechanical strength and thermal stability, suitable for high-performance applications. Additionally, its photochemical properties have been exploited in creating light-sensitive materials used in optoelectronic devices.
The future directions of research on 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid are multifaceted. Continued exploration of its derivatives promises to yield novel therapeutics targeting emerging health challenges. Collaborative efforts between academia and industry are likely to accelerate these developments, bringing innovative solutions to bear on unmet medical needs. As synthetic methodologies evolve, so too will the applications of this versatile compound.
In summary,2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid (CAS No. 1803424-90-9) represents a cornerstone in modern chemical biology and pharmaceutical innovation. Its unique structural features and reactivity make it indispensable for researchers striving to develop next-generation therapeutics and advanced materials. As scientific understanding progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of medicine and technology.
1803424-90-9 (2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid) 関連製品
- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)
- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)
- 1632-83-3(1-Methylbenzimidazole)
- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)
- 1806395-80-1(1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one)
- 17225-70-6(2-{methyl2-(methylamino)ethylamino}ethan-1-ol)
- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)
- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)
- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 886499-02-1(Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate)



